molecular formula C19H16N2S B2389417 1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole CAS No. 497079-79-5

1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole

Cat. No. B2389417
CAS RN: 497079-79-5
M. Wt: 304.41
InChI Key: XGXCVEICUOARIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoles, including compounds similar to “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole”, has been a topic of significant research. A recent method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

Imidazole, the core structure of “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles, including “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole”, are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene derivatives are among the most important aromatic heterocyclic derivatives . The compound “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole” could be used in the synthesis of these derivatives. This process may allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

Application in Material Science

Thiophene derivatives find large application in material science . Therefore, “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole”, being a thiophene derivative, could potentially be used in the development of new materials.

Use in Coordination Chemistry

Thiophene derivatives are also used in coordination chemistry . “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole” could be used in the synthesis of coordination compounds.

Intermediate in Organic Synthesis

Thiophene derivatives are used as intermediates in organic synthesis . “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole” could be used as an intermediate in the synthesis of other organic compounds.

Potential PI3Kα/mTOR Inhibitors

A new series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized as novel PI3Kα/mTOR dual inhibitors for cancer therapy . “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole” could potentially be used in the development of these inhibitors.

Anti-Tumor Activities

The synthesized compounds exhibited moderate to excellent anti-tumor activities against three tested cancer cell lines . Therefore, “1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole” could potentially be used in the development of new anti-cancer drugs.

Future Directions

Imidazole-based medicinal chemistry research is rapidly becoming an active area, and chemists are encouraged by these imidazole-linked drugs as enormous therapeutic assets . Targeting the TLR4/NF-κB signaling pathway might be an effective approach to treat Inflammatory Bowel Disease (IBD) in future clinical research applications .

Mechanism of Action

Target of Action

1-Phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a complex compound with a diverse range of potential targets. It’s worth noting that compounds with similar structures have been found to interact with fatty acids , suggesting that this compound may also interact with fatty acids or related targets.

Mode of Action

Similar compounds have been used to label fatty acids successfully . This suggests that this compound might interact with its targets (potentially fatty acids) in a similar manner, possibly leading to changes in the structure or function of these targets.

Biochemical Pathways

Fatty acids play crucial roles in a variety of physiological and biological functions, including serving as structural elements of biological membranes .

Result of Action

Based on the potential interaction with fatty acids, it’s plausible that this compound could influence the structure and function of biological membranes, given the crucial role of fatty acids in these structures .

properties

IUPAC Name

1-(2-phenylethyl)-2-thiophen-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-11,14H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXCVEICUOARIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole

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